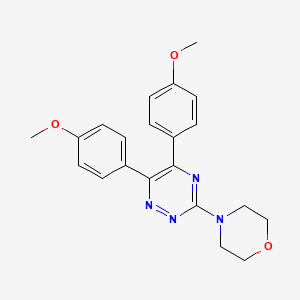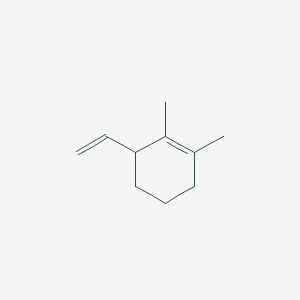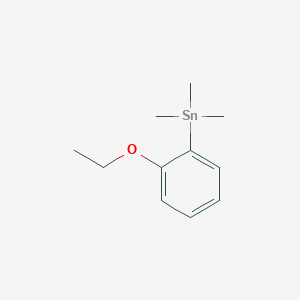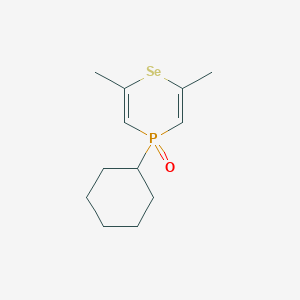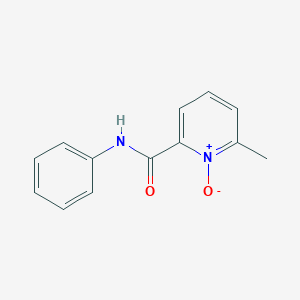
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a methyl group at the 6-position, and a phenyl group at the N-position, with an additional oxide group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with aniline in the presence of an oxidizing agent. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound .
Analyse Chemischer Reaktionen
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines .
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities . In industry, it is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes .
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide can be compared with other similar compounds, such as 2-pyridinecarboxamide and N-methyl-2-pyridinecarboxamide . These compounds share a similar pyridine core structure but differ in their substituents. The presence of the methyl and phenyl groups in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions . This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
56387-82-7 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
6-methyl-1-oxido-N-phenylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-10-6-5-9-12(15(10)17)13(16)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,14,16) |
InChI-Schlüssel |
NZDHAUZWVBESBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


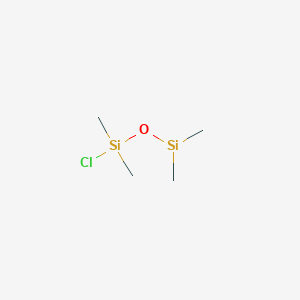
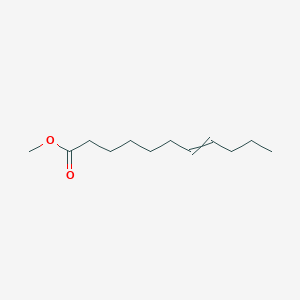
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
